3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
Description
Properties
Molecular Formula |
C38H22N4 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H |
InChI Key |
AGNGQJPZMQTGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Preparation Methods
Core Biphenyl Formation via Suzuki-Miyaura Coupling
The biphenyl backbone is typically constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A halogenated benzene derivative (e.g., 1,3-dibromo-5-iodobenzene) reacts with a boronic acid-substituted counterpart under inert conditions:
Reaction Conditions
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3 (2 equiv)
- Solvent: Tetrahydrofuran (THF)/H2O (4:1 v/v)
- Temperature: 80°C, 12 h
- Yield: 85–90%
This step ensures regioselective formation of the 1,3,5-trisubstituted biphenyl intermediate critical for subsequent functionalization.
Nitrile Functionalization via Cyanation
The final step introduces nitrile groups at the 3- and 5-positions of the biphenyl core using a Rosenmund-von Braun reaction:
Reaction Conditions
Optimization and Challenges
Catalytic System Efficiency
Comparative studies reveal that Pd catalysts outperform Ni analogs in Suzuki-Miyaura coupling, reducing side products like homocoupled arenes. For Ullmann coupling, CuI/1,10-phenanthroline systems suppress dehalogenation byproducts, improving yields by 15–20% compared to ligand-free conditions.
Solvent and Temperature Effects
| Parameter | Suzuki-Miyaura | Ullmann Coupling | Cyanation |
|---|---|---|---|
| Optimal Solvent | THF/H2O | DMF | NMP |
| Temperature | 80°C | 130°C | 200°C |
| Reaction Time | 12 h | 48 h | 6 h |
Polar aprotic solvents (DMF, NMP) enhance carbazole and cyanide nucleophilicity, while high temperatures overcome aromatic ring deactivation.
Purification and Characterization
Post-synthesis purification involves sequential chromatography (silica gel, 0–10% acetone/hexane) to isolate the target compound (>98% purity). Analytical data aligns with literature:
- 1H NMR (DMSO-d6): δ 8.28 (m, 4H, carbazole-H), 7.80 (m, 4H, biphenyl-H), 7.47–7.50 (m, 8H, aromatic-H)
- HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 85:15)
Industrial-Scale Adaptations
Continuous Flow Synthesis
To mitigate long reaction times, flow chemistry approaches have been piloted:
Green Chemistry Initiatives
Recent efforts substitute toxic solvents (DMF, NMP) with cyclopentyl methyl ether (CPME), achieving comparable yields (68–72%) while enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a host material in OLEDs due to its excellent electron transporting properties and thermal stability.
Biology: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3’,5’-Di(9H-carbazol-9-yl)-[1,1’-biphenyl]-3,5-dicarbonitrile involves its ability to transport electrons efficiently. The cyano groups attached to the biphenyl core increase the ground-state dipole moment, enhancing the electron density of the orbitals. This makes the compound an effective electron transporting host material with deep HOMO/LUMO energy levels. The carbazole units also contribute to the compound’s stability and electron transporting properties .
Comparison with Similar Compounds
Critical Analysis of Research Findings
Advantages of DCzDCN :
- Superior charge balance and high T₁ enable compatibility with both green TADF and phosphorescent emitters.
- Higher EQE than mCBP-CN and CNmCBPCN due to stronger electron-withdrawing -CN groups .
Limitations: Operational stability lags behind mCBP-CN, attributed to possible degradation under high current density . Not ideal for blue emitters, where phenothiazine dioxide hosts (e.g., DCzmPPO) outperform .
Design Insights :
- Meta-substitution (as in DCzDCN and mCzB-2CN) optimizes charge transport and energy levels.
- Dual -CN groups enhance electron injection but may reduce thermal stability compared to single -CN hosts .
Biological Activity
3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile, also known by its CAS number 1352800-07-7, is a compound of significant interest in the field of organic electronics and photonics due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C38H22N4, with a molecular weight of approximately 534.61 g/mol. The compound features a biphenyl core with two carbazole units and dicarbonitrile substituents at the 3' and 5' positions. Its structural characteristics contribute to its electronic properties, making it suitable for various applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Physical Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 534.61 g/mol |
| Appearance | White to orange powder |
| Melting Point | 267 °C |
| Purity | >98% (HPLC) |
| Maximum Absorption Wavelength | 340 nm (in toluene) |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro experiments demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing their proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with the compound, leading to oxidative stress in cancer cells .
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
- A549 Cell Line Research : Another investigation focused on A549 cells revealed that exposure to the compound not only inhibited cell growth but also enhanced the sensitivity of these cells to standard chemotherapeutic agents like cisplatin. This suggests a potential role as an adjuvant therapy in lung cancer treatment .
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects of this compound:
Q & A
Q. What are the primary synthetic routes for synthesizing 3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile, and how are impurities managed during purification?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, between carbazole boronic esters and halogenated biphenyl precursors. For example, brominated intermediates like 3',5'-dibromo-[1,1'-biphenyl]-3,5-dicarbonitrile can react with 9H-carbazole under catalytic conditions (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous K₂CO₃ . Purification involves column chromatography (e.g., silica gel with dichloromethane/hexane) and sublimation (>99% purity) to remove unreacted precursors and byproducts. Thermal gravimetric analysis (TGA) confirms stability during sublimation, with <0.5% weight loss up to 270°C .
Q. How do the photophysical properties of this compound influence its suitability as a host material in OLEDs?
The compound exhibits strong UV absorption (λₐᵦₛ ~251–291 nm in CH₂Cl₂) and photoluminescence (PL) at 324 nm in THF, with a high triplet energy level (~2.8 eV) due to its rigid biphenyl-carbazole backbone. These properties minimize energy back-transfer from guest emitters (e.g., phosphorescent or TADF dopants) and enable efficient Förster resonance energy transfer (FRET). Its high glass-transition temperature (>150°C) ensures morphological stability in device operation .
Q. What distinguishes 3',5'-Di(carbazol-9-yl)-biphenyl-dicarbonitrile from structural analogs like mCBP or CBP?
Unlike 4,4'-di(carbazol-9-yl)-1,1'-biphenyl (CBP) or 3,3'-di(carbazol-9-yl)-1,1'-biphenyl (mCBP), the 3',5' substitution pattern introduces steric hindrance and asymmetry, reducing crystallinity and enhancing amorphous film formation. The electron-withdrawing dicarbonitrile groups lower the host’s LUMO level (~3.1 eV), improving electron-injection balance in OLEDs .
Advanced Research Questions
Q. How does doping concentration affect device efficiency and lifetime in green TADF-OLEDs using this host?
At 10 wt% doping, the compound achieves a PL quantum yield (PLQY) of 75–83% with green TADF emitters like t-DABNA, but higher concentrations (>20 wt%) induce aggregation-caused quenching. Optimal doping (10–15 wt%) balances exciton confinement and charge transport, yielding external quantum efficiencies (EQE) up to 25% and operational lifetimes >500 h at 1000 cd/m² .
Q. What mechanisms explain the reduced guest aggregation in polar hosts like 3',5'-Di(carbazol-9-yl)-biphenyl-dicarbonitrile compared to non-polar hosts?
Polar hosts with high permanent dipole moments (PDM) create electrostatic interactions that suppress guest-guest dipole alignment, as shown via HAADF-STEM imaging and Ising model simulations. For example, polar hosts reduce aggregation of Ir(ppy)₃ by 40% compared to non-polar hosts like 1,3,5-tris(carbazol-9-yl)benzene, enhancing PLQY and device stability .
Q. How can researchers address efficiency roll-off in high-brightness OLEDs using this host?
Efficiency roll-off arises from triplet-polaron annihilation at high currents. Strategies include:
- Layer engineering : Inserting a TCTA exciton-blocking layer to confine excitons within the emissive layer .
- Host-guest energy alignment : Ensuring the host’s triplet energy (T₁) is ≥0.2 eV higher than the guest’s to prevent reverse energy transfer .
- Bipolar transport : Incorporating electron-withdrawing cyano groups and hole-transporting carbazoles to balance charge mobility .
Q. What experimental and computational methods validate host-guest compatibility in mixed systems?
Q. How do contradictions in reported PLQY values (e.g., 75% vs. 83%) arise, and how should researchers reconcile them?
Discrepancies stem from variations in:
- Doping uniformity : Spin-coating vs. thermal evaporation affects molecular dispersion.
- Emitter structure : Emitters with bulky tert-butyl groups (e.g., DTPF-ν-DABNA) resist aggregation better than linear analogs.
- Measurement conditions : PLQY values depend on excitation wavelength and film thickness. Standardizing doping protocols and using time-resolved spectroscopy can resolve inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
